molecular formula C16H14N4OS B8458102 1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one

1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one

Cat. No.: B8458102
M. Wt: 310.4 g/mol
InChI Key: GXLGBJPOQCGOSM-UHFFFAOYSA-N
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Description

1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is a complex organic compound that features a benzothiazole ring, a pyridine ring, and an imidazolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Formation of the Imidazolidinone Moiety: This can be synthesized by reacting an appropriate amine with a carbonyl compound under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction might yield a more saturated compound.

Scientific Research Applications

1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development due to its potential biological activities.

    Industry: As an intermediate in the synthesis of dyes, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Benzothiazol-2-yl-3-phenyl-imidazolidin-2-one: Similar structure but with a phenyl group instead of a pyridine ring.

    1-Benzothiazol-2-yl-3-(4-chlorophenyl)-imidazolidin-2-one: Similar structure but with a chlorophenyl group.

Uniqueness

1-Benzothiazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is unique due to the presence of the 4-methyl-pyridine ring, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

InChI

InChI=1S/C16H14N4OS/c1-11-6-7-17-10-13(11)19-8-9-20(16(19)21)15-18-12-4-2-3-5-14(12)22-15/h2-7,10H,8-9H2,1H3

InChI Key

GXLGBJPOQCGOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one (I-14b: 150 mg, 0.84 mmol) was reacted with 2-bromo-benzothiazole (179 mg, 0.847 mmol), 1,4-dioxane (10 mL), copper iodide (16 mg, 0.084 mmol), trans-1,2-diamino cyclohexane (28.8 mg, 0.25 mmol) and potassium carbonate (231 mg, 1.68 mmol) to afford the crude product. Purification by column chromatography on silica gel (1.5% MeOH in CHCl3) afforded 95 mg of the product (36.5% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step Two
Quantity
28.8 mg
Type
reactant
Reaction Step Two
Quantity
231 mg
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
36.5%

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